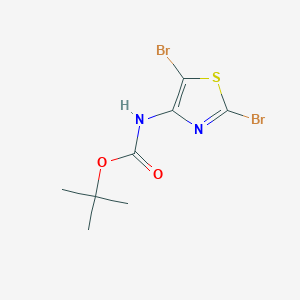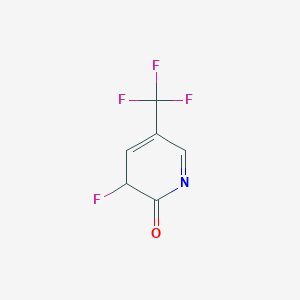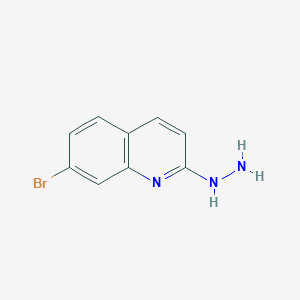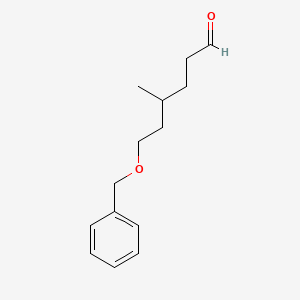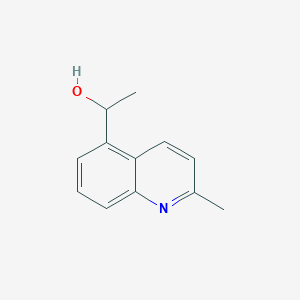
1-(2-Methylquinolin-5-yl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Methylquinolin-5-yl)ethanol is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The compound has a molecular formula of C12H13NO and a molecular weight of 187.24 g/mol. It features a quinoline ring system substituted with a methyl group at the 2-position and an ethanol group at the 5-position.
准备方法
Synthetic Routes and Reaction Conditions
1-(2-Methylquinolin-5-yl)ethanol can be synthesized through various synthetic routes. One common method involves the reduction of 1-(2-methylquinolin-5-yl)ethanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an appropriate solvent like ethanol or tetrahydrofuran (THF). The reaction typically proceeds under mild conditions and yields the desired alcohol product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reducing agent and solvent may vary based on cost, availability, and environmental considerations. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity.
化学反应分析
Types of Reactions
1-(2-Methylquinolin-5-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-(2-methylquinolin-5-yl)ethanone using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be further reduced to form 1-(2-methylquinolin-5-yl)ethane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group in this compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in water.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) or sodium borohydride (NaBH4) in ethanol.
Substitution: Various reagents depending on the desired substitution, such as thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products
Oxidation: 1-(2-Methylquinolin-5-yl)ethanone.
Reduction: 1-(2-Methylquinolin-5-yl)ethane.
Substitution: Various substituted quinoline derivatives depending on the reagent used.
科学研究应用
1-(2-Methylquinolin-5-yl)ethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(2-Methylquinolin-5-yl)ethanol depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The compound’s quinoline ring system allows it to engage in π-π interactions and hydrogen bonding, which can influence its binding affinity and specificity. The exact pathways involved may vary based on the specific biological context and target.
相似化合物的比较
Similar Compounds
Quinoline: The parent compound of 1-(2-Methylquinolin-5-yl)ethanol, known for its wide range of biological activities.
2-Methylquinoline: A closely related compound with a methyl group at the 2-position but lacking the ethanol group.
1-(2-Methylquinolin-5-yl)ethanone: The oxidized form of this compound.
Uniqueness
This compound is unique due to the presence of both a methyl group and an ethanol group on the quinoline ring system. This combination of functional groups can influence its chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C12H13NO |
|---|---|
分子量 |
187.24 g/mol |
IUPAC 名称 |
1-(2-methylquinolin-5-yl)ethanol |
InChI |
InChI=1S/C12H13NO/c1-8-6-7-11-10(9(2)14)4-3-5-12(11)13-8/h3-7,9,14H,1-2H3 |
InChI 键 |
IZWNAAIZAKUBJD-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=CC=CC(=C2C=C1)C(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


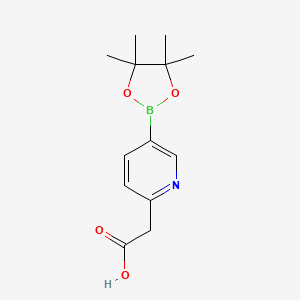
![2-Ethyl-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13669356.png)
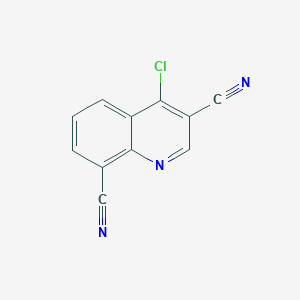
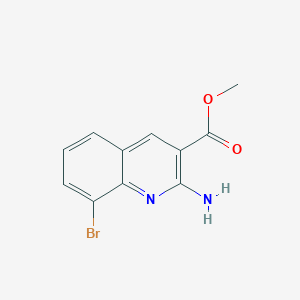
![Methyl 2-[6-(Trifluoromethyl)-3-pyridyl]thiazole-4-carboxylate](/img/structure/B13669373.png)


![5-Fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13669393.png)
![1,4-difluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13669398.png)
![8-Bromo-4-chloro-2-(trifluoromethyl)pyrido[4,3-d]pyrimidine](/img/structure/B13669401.png)
